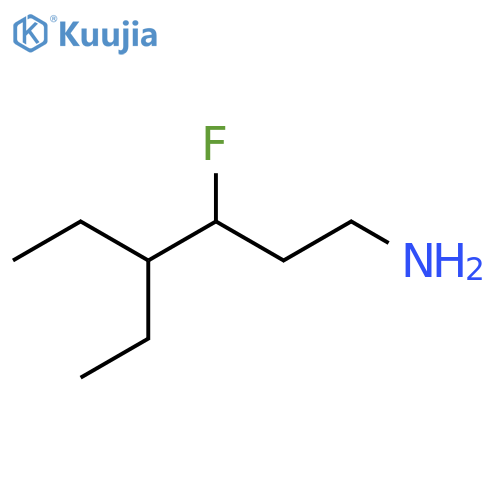Cas no 1565686-34-1 (4-Ethyl-3-fluorohexan-1-amine)
4-エチル-3-フルオロヘキサン-1-アミンは、フッ素置換基とエチル基を有する有機アミン化合物です。分子式C8H18FNで表され、構造中にフッ素原子が導入されているため、高い電子求引性と代謝安定性を示します。この特徴により、医薬品中間体や農薬合成における重要な構築ブロックとしての応用が期待されます。特に、フッ素原子の立体効果により分子の立体配座が制御可能で、生体活性化合物の設計において優れた選択性を発揮します。また、アミン基を有するため、さらなる誘導体化が容易であり、多様な官能基変換が可能です。

4-Ethyl-3-fluorohexan-1-amine structure
商品名:4-Ethyl-3-fluorohexan-1-amine
4-Ethyl-3-fluorohexan-1-amine 化学的及び物理的性質
名前と識別子
-
- 4-ethyl-3-fluorohexan-1-amine
- 1565686-34-1
- EN300-1843335
- 4-Ethyl-3-fluorohexan-1-amine
-
- インチ: 1S/C8H18FN/c1-3-7(4-2)8(9)5-6-10/h7-8H,3-6,10H2,1-2H3
- InChIKey: NYOSEAJXVMAQLH-UHFFFAOYSA-N
- ほほえんだ: FC(CCN)C(CC)CC
計算された属性
- せいみつぶんしりょう: 147.142327740g/mol
- どういたいしつりょう: 147.142327740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 5
- 複雑さ: 71.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 26Ų
4-Ethyl-3-fluorohexan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1843335-10.0g |
4-ethyl-3-fluorohexan-1-amine |
1565686-34-1 | 10g |
$6635.0 | 2023-06-03 | ||
| Enamine | EN300-1843335-1.0g |
4-ethyl-3-fluorohexan-1-amine |
1565686-34-1 | 1g |
$1543.0 | 2023-06-03 | ||
| Enamine | EN300-1843335-0.5g |
4-ethyl-3-fluorohexan-1-amine |
1565686-34-1 | 0.5g |
$1482.0 | 2023-06-03 | ||
| Enamine | EN300-1843335-2.5g |
4-ethyl-3-fluorohexan-1-amine |
1565686-34-1 | 2.5g |
$3025.0 | 2023-06-03 | ||
| Enamine | EN300-1843335-0.05g |
4-ethyl-3-fluorohexan-1-amine |
1565686-34-1 | 0.05g |
$1296.0 | 2023-06-03 | ||
| Enamine | EN300-1843335-0.1g |
4-ethyl-3-fluorohexan-1-amine |
1565686-34-1 | 0.1g |
$1357.0 | 2023-06-03 | ||
| Enamine | EN300-1843335-5.0g |
4-ethyl-3-fluorohexan-1-amine |
1565686-34-1 | 5g |
$4475.0 | 2023-06-03 | ||
| Enamine | EN300-1843335-0.25g |
4-ethyl-3-fluorohexan-1-amine |
1565686-34-1 | 0.25g |
$1420.0 | 2023-06-03 |
4-Ethyl-3-fluorohexan-1-amine 関連文献
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
1565686-34-1 (4-Ethyl-3-fluorohexan-1-amine) 関連製品
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 42464-96-0(NNMTi)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
